A Comprehensive Technical Guide to 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine: A Privileged Scaffold for Kinase Inhibitor Discovery
A Comprehensive Technical Guide to 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine: A Privileged Scaffold for Kinase Inhibitor Discovery
This guide provides an in-depth technical overview of 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. We will delve into its core chemical structure, physicochemical properties, synthesis, reactivity, and critical applications as a scaffold in the design of targeted therapeutics, particularly kinase inhibitors. This document is intended to serve as a practical resource for scientists engaged in the synthesis and application of novel molecular entities.
Introduction: The Strategic Value of the 7-Azaindole Core
3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine belongs to the 7-azaindole class of compounds. The 7-azaindole framework is recognized as a "privileged structure" in medicinal chemistry.[1][2] This designation stems from its ability to serve as a versatile scaffold for developing ligands for multiple biological targets. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, mimicking the purine core of ATP, which makes it particularly effective in the design of kinase inhibitors.[2] The bromine atom at the 3-position and the methyl group at the 4-position offer strategic vectors for synthetic modification, enabling systematic exploration of the chemical space around the core to optimize potency, selectivity, and pharmacokinetic properties.
Molecular Structure and Physicochemical Properties
The foundational identity of any chemical entity lies in its structure. 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine is a bicyclic heteroaromatic compound featuring a pyrrole ring fused to a pyridine ring.
Caption: Chemical structure of 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine.
Physicochemical Data Summary
The key properties of this compound are summarized below. These parameters are critical for assessing its suitability for various experimental conditions, from reaction setup to formulation.
| Property | Value | Source |
| CAS Number | 802264-75-1 | [3] |
| Molecular Formula | C₈H₇BrN₂ | [3][4] |
| Molecular Weight | 211.06 g/mol | [5] |
| Monoisotopic Mass | 209.97926 Da | [4] |
| Appearance | Solid | [3] |
| Purity | Typically ≥95% | [6][7] |
| InChI | 1S/C8H7BrN2/c1-5-2-3-10-8-7(5)6(9)4-11-8/h2-4H,1H3,(H,10,11) | [3][4] |
| SMILES | CC1=C2C(=CNC2=NC=C1)Br | [4] |
| Storage | Inert atmosphere, room temperature | [3] |
Synthesis and Reactivity Insights
While a direct, single-publication synthesis for 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine is not prominently documented, its synthesis can be logically inferred from established routes for related 7-azaindole derivatives. A common strategy involves the construction of the pyridine ring followed by the formation of the fused pyrrole ring.
A plausible synthetic pathway would begin with a substituted pyridine precursor, such as 3-amino-4-methylpyridine. This precursor can be brominated to introduce the key reactive handle. Subsequent steps would focus on building the pyrrole ring, often via cyclization reactions.
Caption: A generalized synthetic workflow for 7-azaindole derivatives.
The reactivity of this molecule is dominated by two key features:
-
The C-Br Bond: The bromine atom at the 3-position is the primary site for synthetic elaboration. It is highly susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) reactions.[8][9] This allows for the straightforward introduction of a wide array of aryl, heteroaryl, and amine substituents, which is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).
-
The Pyrrole NH: The nitrogen of the pyrrole ring is a hydrogen bond donor and can be deprotonated under basic conditions.[10] This site is often protected during synthesis (e.g., with a tosyl or SEM group) to prevent unwanted side reactions and is deprotected in the final step.[9][11]
Applications in Drug Discovery: A Scaffold for Kinase Inhibition
The 7-azaindole scaffold is a bioisostere of purine and is frequently employed in the design of kinase inhibitors. Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[12]
-
Targeting FGFR: Derivatives of the 1H-pyrrolo[2,3-b]pyridine core have been developed as potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family of kinases.[12] Abnormal FGFR signaling is implicated in various cancers, making it an attractive therapeutic target.
-
SGK-1 Inhibition: The 1H-pyrrolo[2,3-b]pyridine nucleus is also a core component of inhibitors for Serum and Glucocorticoid-Regulated Kinase 1 (SGK-1), a kinase involved in cell proliferation and electrolyte homeostasis.[13]
-
Aurora Kinase Inhibition: By modifying the 7-azaindole core at various positions, researchers have developed selective inhibitors for Aurora kinases, which are key regulators of cell division.[1]
-
Trypanocidal Agents: Lead optimization studies on 3,5-disubstituted-7-azaindoles have identified compounds with potent activity against Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis.[11]
The utility of 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine lies in its role as a key intermediate. The bromine atom serves as a versatile anchor point for coupling with other molecular fragments to build a library of diverse compounds for high-throughput screening and lead optimization.[14][15]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a representative methodology for a Suzuki-Miyaura reaction, a fundamental C-C bond-forming transformation used to functionalize the 3-bromo position. This procedure is a self-validating system; successful formation of the product confirms the reactivity of the starting material and the efficacy of the catalytic system.
Objective: To couple an arylboronic acid with 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine.
Materials:
-
3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq)
-
Arylboronic acid or pinacol ester (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq)
-
Anhydrous solvent (e.g., 1,4-Dioxane/Water mixture)
-
Nitrogen or Argon source for inert atmosphere
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried reaction vessel, add 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.5 eq).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical as palladium catalysts can be sensitive to oxygen.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS). Reaction times can vary from 2 to 24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired 3-aryl-4-methyl-1H-pyrrolo[2,3-b]pyridine product.
Conclusion
3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine is more than just a chemical compound; it is a strategic tool for innovation in drug discovery. Its 7-azaindole core provides a biologically relevant scaffold, while the bromine and methyl substituents offer precise points for synthetic diversification. Its demonstrated utility in the synthesis of kinase inhibitors and other biologically active molecules underscores its importance for researchers and drug development professionals. This guide has provided a foundational understanding of its structure, properties, and application, empowering scientists to leverage this versatile building block in their pursuit of novel therapeutics.
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